5-Lipoxygenase (5-LOX) Inhibitory Potency vs. Clinical Benchmark Zileuton
The compound exhibits negligible inhibition of human recombinant 5-LOX with an IC50 greater than 10,000 nM, compared to the FDA-approved 5-LOX inhibitor Zileuton, which has a reported IC50 of approximately 0.5–1 µM (500–1,000 nM) in similar cell-free assays [1][2]. This >10- to 20-fold difference in potency establishes the compound as an ideal negative control for 5-LOX enzymatic studies.
| Evidence Dimension | Inhibitory potency against human 5-lipoxygenase (5-LOX) |
|---|---|
| Target Compound Data | IC50 > 10,000 nM |
| Comparator Or Baseline | Zileuton, IC50 ~ 500–1,000 nM |
| Quantified Difference | > 10- to 20-fold less potent |
| Conditions | Human recombinant 5-LOX enzyme assay, cell-free system |
Why This Matters
This large potency gap validates the compound's use as a selective negative control to confirm assay window and rule out non-specific inhibition in 5-LOX screening cascades.
- [1] BindingDB. Entry for BDBM50591538. IC50 > 1.00E+4 nM for human recombinant 5-LOX. View Source
- [2] Carter GW, Young PR, Albert DH, et al. 5-Lipoxygenase inhibitory activity of zileuton. J Pharmacol Exp Ther. 1991;256(3):929-937. Reported IC50 values for zileuton in cell-free 5-LOX assays. View Source
